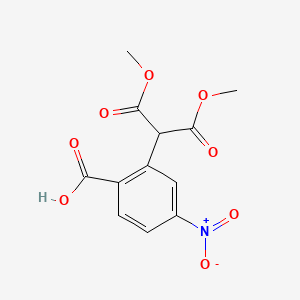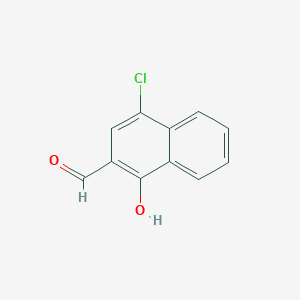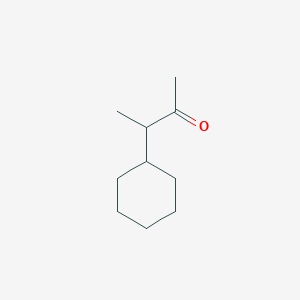![molecular formula C7H8N4 B1354621 7H-吡咯并[2,3-d]嘧啶-4-胺 CAS No. 78727-16-9](/img/structure/B1354621.png)
7H-吡咯并[2,3-d]嘧啶-4-胺
描述
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound with significant importance in medicinal chemistry. This compound is known for its role as a core scaffold in the development of selective inhibitors for various kinases, particularly Janus kinase 1 (JAK1) . Its structure comprises a pyrrolo[2,3-d]pyrimidine ring system, which is a common motif in many biologically active molecules.
科学研究应用
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine primarily targets the Janus kinase 1 (JAK1) enzyme . JAK1 is a part of the Janus kinase family, which also includes JAK2, JAK3, and TYK2 . These enzymes play a crucial role in the signaling pathways of many cytokines involved in inflammation and immune function .
Mode of Action
As a JAK1-selective inhibitor, N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine binds to the JAK1 enzyme, inhibiting its activity . This inhibition prevents the signaling of cytokines that are involved in inflammation and immune function . Importantly, it avoids inhibiting the JAK2 homodimer, which regulates erythropoietin and thrombopoietin signaling .
Biochemical Pathways
The inhibition of JAK1 by N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine affects several biochemical pathways. It attenuates the expression of proinflammatory cytokine and chemokine genes, and reduces the infiltration of macrophages . This leads to a decrease in inflammation and an improvement in immune function .
Pharmacokinetics
It is known that the compound has a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine’s action is a reduction in inflammation and an improvement in immune function . This is achieved through the inhibition of JAK1, which leads to a decrease in the signaling of proinflammatory cytokines .
生化分析
Biochemical Properties
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as a selective inhibitor of Janus kinase 1 (JAK1). This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit JAK1 with high selectivity, exhibiting an IC50 value of 8.5 nM . This interaction is significant as JAK1 is involved in various signaling pathways that regulate immune responses and cell growth.
Cellular Effects
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting JAK1, this compound can alter the signaling pathways mediated by cytokines, which are crucial for immune responses . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its binding interactions with biomolecules, particularly JAK1. By binding to the active site of JAK1, this compound inhibits its kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses. Additionally, N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine may also interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine can change over time. Studies have shown that this compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine can lead to sustained inhibition of JAK1, resulting in prolonged changes in cellular function . The exact temporal effects may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound can selectively inhibit JAK1 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as off-target interactions or disruption of other signaling pathways. Understanding the dosage effects is crucial for optimizing the therapeutic potential of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine and minimizing its side effects.
Metabolic Pathways
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its activity and function . Additionally, N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine may affect metabolic flux and metabolite levels, further impacting cellular processes.
Transport and Distribution
The transport and distribution of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine.
Subcellular Localization
N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is crucial for understanding its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by methylation of the resulting intermediate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions: N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .
相似化合物的比较
Tofacitinib: Another pyrrolo[2,3-d]pyrimidine derivative used as a JAK inhibitor.
Baricitinib: A selective JAK1 and JAK2 inhibitor with a similar core structure.
Ruxolitinib: A JAK1 and JAK2 inhibitor with a different substitution pattern on the pyrrolo[2,3-d]pyrimidine ring.
Uniqueness: N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific methylation pattern, which can influence its binding affinity and selectivity towards different kinases. This makes it a valuable scaffold for the development of selective inhibitors with potentially fewer side effects .
属性
IUPAC Name |
N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-8-6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBJJJQRJBTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for Tofacitinib, compared to previous methods?
A1: The novel synthesis method utilizes N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a key intermediate, obtained by removing the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. This method, using formic acid, ammonium formate, or hydrazine hydrate as hydrogen donors for the debenzylation, offers several advantages over previous approaches: [, ]
- Higher yield: The optimized conditions lead to a greater amount of the desired product, making the process more efficient. []
Q2: What is the significance of the "one-pot synthesis" approach described in the research?
A2: The "one-pot synthesis" approach, as described for Tofacitinib, refers to the ability to remove the benzyl group from N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and subsequently condense it with ethyl cyanoacetate in a single reaction vessel without the need for isolation of the intermediate N-[(3R,4R)-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [] This offers several benefits:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)



![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one hydrochloride](/img/structure/B1354557.png)


![Methyl 2,4-dimethylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B1354562.png)



